molecular formula C10H10N2O2 B8674221 2-(1H-indazol-5-yl)propanoic Acid

2-(1H-indazol-5-yl)propanoic Acid

Cat. No.: B8674221
M. Wt: 190.20 g/mol
InChI Key: WIUXWRYRVNLBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indazol-5-yl)propanoic Acid is a valuable indazole-based organic compound serving as a key chemical building block in medicinal chemistry and drug discovery research. The indazole scaffold is recognized as a "privileged structure" in pharmacology due to its presence in a broad spectrum of biologically active molecules . Researchers value this propanoic acid derivative for its potential as a synthetic intermediate in developing novel therapeutic agents. Indazole derivatives demonstrate a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties, making them attractive targets for pharmaceutical development . The compound's structure allows for further functionalization, enabling the exploration of structure-activity relationships in hit-to-lead optimization campaigns. Its application is particularly relevant in synthesizing more complex molecules, such as non-canonical amino acids and active pharmaceutical ingredients (APIs) with targeted mechanisms of action . The indazole core is a key structural component in several FDA-approved drugs and clinical candidates, such as the anti-cancer agent Pazopanib and the DPP-IV inhibitor Saxagliptin, underscoring the therapeutic relevance of this chemotype . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or veterinary use, nor for human consumption.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1H-indazol-5-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2/c1-6(10(13)14)7-2-3-9-8(4-7)5-11-12-9/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

WIUXWRYRVNLBPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Indazole Derivatives
  • 2-(1-Methyl-1H-indazol-5-yl)acetic Acid Structure: Indazole core with a methyl group at the 1-position and an acetic acid chain. Molecular Weight: 190.2 g/mol . Key Differences: The shorter acetic acid chain and methyl substitution reduce steric bulk compared to 2-(1H-indazol-5-yl)propanoic acid. This may alter binding affinity in biological systems and increase lipophilicity due to the methyl group.
2.2 Imidazole-Based Analogues
  • L-Histidine Monohydrochloride Monohydrate Structure: Imidazole ring linked to a propanoic acid chain and an amino group. Molecular Weight: 209.63 g/mol . Key Differences: The amino acid structure enables participation in metabolic pathways (e.g., protein synthesis). The imidazole ring is more basic (pKa ~6.0) than indazole, affecting solubility and ionization at physiological pH.
  • 3-(Imidazol-5-yl)lactic Acid Structure: Imidazole with a hydroxylated propanoic acid chain. Molecular Weight: ~161.13 g/mol (calculated) .
  • Methyl 2-Amino-3-(1H-imidazol-5-yl)propanoate Hydrochloride Structure: Imidazole with a methyl ester and amino group on the propanoic acid chain. Molecular Weight: 205.64 g/mol . Key Differences: The ester group increases lipophilicity, likely serving as a prodrug to enhance membrane permeability. The amino group introduces a cationic charge at acidic pH.
2.3 Unsaturated and Complex Derivatives
  • (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic Acid Structure: Conjugated double bond in the propanoic acid chain. Key Differences: The unsaturated bond may increase reactivity (e.g., susceptibility to oxidation) and alter electronic properties, affecting interactions with biological targets .
  • 2-[[(2S)-3-(1H-Imidazol-5-yl)-2-[(2-Isocyanatoacetyl)amino]propanoyl]amino]acetic Acid Structure: Imidazole with an isocyanatoacetyl-modified propanoic acid chain. Molecular Weight: 295.25 g/mol . Key Differences: The isocyanato group introduces electrophilicity, enabling covalent binding to nucleophilic residues (e.g., in enzyme inhibition).

Structural and Functional Comparison Table

Compound Name Core Heterocycle Functional Groups Molecular Weight (g/mol) Key Properties
This compound Indazole Propanoic acid 205.19* Aromatic, moderate acidity (pKa ~4-5)
2-(1-Methyl-1H-indazol-5-yl)acetic acid Indazole Acetic acid, methyl 190.2 Increased lipophilicity
L-Histidine HCl monohydrate Imidazole Amino acid, propanoic acid 209.63 Zwitterionic, metabolic integration
3-(Imidazol-5-yl)lactic acid Imidazole Hydroxypropanoic acid ~161.13 High polarity, H-bond donor/acceptor
Methyl 2-amino-3-(imidazol-5-yl)propanoate Imidazole Methyl ester, amino 205.64 Prodrug potential, cationic charge

*Calculated based on molecular formula C₁₀H₉N₂O₂.

Preparation Methods

Key Steps and Mechanism

  • Starting Material : 3-Amino-3-(2-nitroaryl)propanoic acid derivatives.

  • Reaction Conditions :

    • Base : Sodium hydroxide (NaOH) or K₂CO₃.

    • Solvent : Methanol, ethanol, or ethanolamine.

    • Temperature : 150°C under microwave irradiation or conventional heating.

  • Mechanism :

    • Oxygen Transfer and Elimination : Formation of nitroso intermediates.

    • Intramolecular Cyclization : Capture by the imino group to form the indazole core.

    • Nucleophilic Addition : Incorporation of alkoxide or hydroxide groups.

Table 1: Yields for Alkoxyindazole Acetic Acids

Alcohol SolventReaction ConditionsProductYield (%)Source
MethanolNaOH, 150°C, microwave, 30 min2a91
EthanolNaOH, 150°C, microwave, 30 min2c82
PentanolNaOH, 150°C, microwave, 30 min2e45
EthanolamineNaOH, 150°C, microwave, 30 min2x78

Notes :

  • Methanol and Ethanol : High yields due to efficient nucleophilic attack.

  • Longer Alcohols : Reduced yields attributed to steric hindrance.

  • Ethanolamine : Facilitates deoxygenation, yielding unsubstituted indazole derivatives.

Nucleophilic Substitution with Halo Esters

This method involves reacting 1H-indazole with α-bromo or α-chloro esters under basic conditions to form ester intermediates, followed by hydrolysis to the carboxylic acid.

Key Steps and Mechanism

  • Starting Material : 1H-Indazole.

  • Reagents :

    • Halo Esters : Bromoethyl acetate, chloroethyl acetate.

    • Base : K₂CO₃, NaH, or KOH.

  • Solvent : DMF, THF, or MeOH.

  • Mechanism :

    • Nucleophilic Attack : Indazole acts as a nucleophile, displacing halide.

    • Regioselectivity : Dominance of N-1 substitution, though N-2 isomers may form.

    • Hydrolysis : Basic conditions (NaOH/H₂O) convert esters to carboxylic acids.

Table 2: Nucleophilic Substitution Yields

Halo EsterBaseSolventTemperatureN-1 Yield (%)N-2 Yield (%)Source
Bromoethyl AcetateK₂CO₃DMF80°C8515
Chloroethyl AcetateNaHTHF0°C991
Bromopentyl AcetateK₂CO₃DMF80°C7030

Notes :

  • Regioselectivity : N-1 isomers are thermodynamically favored.

  • Steric Effects : Longer alkyl chains reduce N-1 selectivity.

The Cadogan reaction synthesizes indazoles from nitroarenes and hydrazines, followed by side-chain introduction.

Key Steps and Mechanism

  • Starting Material : 2-Nitrobenzaldehyde derivatives.

  • Reagents :

    • Hydrazine : Excess hydrazine hydrate.

    • Reducing Agent : Phosphorus oxyacids (e.g., P(OEt)₃).

  • Mechanism :

    • Condensation : Formation of hydrazone intermediates.

    • Cyclization : Reduction and ring closure to form indazole.

  • Side-Chain Addition :

    • Esterification : Reaction with α-halo esters (e.g., methyl bromoacetate).

    • Hydrolysis : Basic conditions yield the carboxylic acid.

Table 3: Cadogan Reaction Optimization

NitroareneHydrazine Equiv.Reducing AgentYield (%)Source
2-Nitrobenzaldehyde2P(OEt)₃75
5-Nitrobenzaldehyde3P(OEt)₃68

Notes :

  • Nitroarene Position : Affects regioselectivity; 5-nitro derivatives yield 5-substituted indazoles.

  • Hydrazine Excess : Critical for full conversion.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
N–N CyclizationDirect propanoic acid introductionAlcohol-dependent regioselectivity45–91%
Halo Ester SubstitutionHigh N-1 selectivityRequires multi-step hydrolysis70–99%
Cadogan ReactionScalable, diverse nitroarenesRequires post-functionalization68–75%

Optimization Strategies

  • Microwave Irradiation : Accelerates cyclization (e.g., 30 min vs. hours under conventional heating).

  • Solvent Selection : Polar aprotic solvents (DMF) improve N-1 substitution yields.

  • pH Control : Acidic workup prevents side reactions during hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indazol-5-yl)propanoic Acid, and what key reaction conditions require optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling to attach the indazole moiety to the propanoic acid backbone. Key steps requiring optimization include:

  • Coupling Conditions : Catalyst selection (e.g., Pd(PPh₃)₄), temperature (80–110°C), and solvent (toluene/ethanol mixtures) to minimize byproducts .
  • Purification : Use of reverse-phase HPLC to isolate the target compound from regioisomers or unreacted intermediates .
  • Yield Improvement : Adjusting stoichiometry of reactants (e.g., indazole boronic ester to 2-chloropropanoic acid derivatives in a 1.2:1 ratio) .

Q. How is the structural identity of this compound confirmed in synthetic batches?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for indazole) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ and COOH groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₀N₂O₂: 190.0742) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. What analytical techniques are used to characterize the purity and stability of this compound?

  • Methodological Answer :

  • HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm; acceptance criteria ≥95% .
  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and acidic/basic conditions to identify degradation products via LC-MS .
  • Stability Indicating Methods : Long-term storage at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining high purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of reaction parameters (e.g., temperature, catalyst loading) to identify optimal conditions .
  • In Situ Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .
  • Byproduct Mitigation : Addition of scavengers (e.g., polymer-bound thiourea to remove residual palladium) .

Q. What methodologies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Reproduce activity assays (e.g., kinase inhibition) under uniform conditions (e.g., ATP concentration, pH 7.4) .
  • Orthogonal Validation : Cross-validate results using isogenic cell lines and recombinant enzyme systems to rule out off-target effects .
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How do structural modifications at the indazole ring affect target selectivity and potency?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
ModificationExample AnalogSelectivity Shift
1-Methyl substitution2-(1-methyl-1H-indazol-5-yl)propanoic acidReduced ROCK2 inhibition by 40%
5-Bromo substitution3-(5-bromo-1H-indazol-1-yl)propanoic acidEnhanced selectivity for EGFR
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinase active sites .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model ligand-protein interactions over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in target binding pockets (e.g., ROCK1 vs. ROCK2) .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., indazole N1 interaction with kinase hinge region) .

Q. How can researchers design analogs of this compound with improved solubility without compromising target affinity?

  • Methodological Answer :

  • Prodrug Strategies : Esterification of the carboxylic acid group (e.g., ethyl ester) for enhanced permeability, followed by enzymatic hydrolysis in vivo .
  • Polar Substituents : Introduce hydroxyl or morpholine groups at the indazole C3 position; monitor logP shifts via HPLC-derived hydrophobicity indices .
  • Co-Crystallization : Screen with cyclodextrins or PEG-based excipients to improve aqueous solubility .

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